Zabofloxacin
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Overview
Description
Zabofloxacin, also known as this compound, is a novel fluoroquinolone antibiotic. It is a potent and selective inhibitor of bacterial type II and IV topoisomerases, which are essential enzymes for DNA replication and cell division in bacteria. DW-224a exhibits excellent activity against gram-positive pathogens, including Streptococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DW-224a involves several steps, starting from commercially available ketone. The process includes the conversion of the ketone to the corresponding oxime, followed by formylation to give oximyl alcohol. Mesylation of the alcohol is then performed, followed by conversion of the nitrile to the corresponding amine. An intramolecular ring-closing step secures the azetidine, which is then protected with Boc. Hydrogenative Cbz removal and treatment with succinic acid result in the formation of an amine salt. Finally, a substitution reaction with chloronaphthyridinone acid delivers the Boc-protected DW-224a structure, and removal of Boc via TFA followed by basification and subjection to D-aspartate furnishes Zabofloxacin .
Industrial Production Methods
The industrial production of DW-224a follows similar synthetic routes but is scaled up to multikilogram levels. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
DW-224a undergoes various chemical reactions, including:
Oxidation: DW-224a can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within DW-224a to their reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of DW-224a.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of DW-224a, which may have different pharmacological properties and applications .
Scientific Research Applications
DW-224a has a broad spectrum of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of fluoroquinolone antibiotics.
Biology: Investigated for its effects on bacterial DNA replication and cell division.
Medicine: Explored as a potential treatment for infections caused by gram-positive bacteria, including penicillin-resistant strains.
Industry: Utilized in the development of new antibacterial agents and formulations .
Mechanism of Action
DW-224a exerts its effects by inhibiting bacterial type II and IV topoisomerases. These enzymes are crucial for DNA replication, transcription, and cell division. By binding to these enzymes, DW-224a prevents the supercoiling and uncoiling of DNA, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a broad spectrum of activity.
Levofloxacin: Known for its effectiveness against respiratory and urinary tract infections.
Moxifloxacin: Exhibits strong activity against gram-positive and anaerobic bacteria.
Trovafloxacin: Used for treating severe bacterial infections but has been associated with serious side effects
Uniqueness of DW-224a
DW-224a is unique due to its potent activity against gram-positive bacteria, including penicillin-resistant strains. It also has a favorable pharmacokinetic profile, allowing for once-daily dosing, which improves patient compliance. Additionally, DW-224a has shown effectiveness against quinolone-resistant strains, making it a valuable alternative in the treatment of resistant bacterial infections .
Properties
CAS No. |
219680-11-2 |
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Molecular Formula |
C19H20FN5O4 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[(8E)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H20FN5O4/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28)/b23-14- |
InChI Key |
ZNPOCLHDJCAZAH-UCQKPKSFSA-N |
SMILES |
CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F |
Isomeric SMILES |
CO/N=C\1/CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F |
Canonical SMILES |
CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F |
Synonyms |
DW-224a zabofloxacin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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